2-Ethyl-5-vinylpyridine
Overview
Description
2-Ethyl-5-vinylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of an ethyl group at the second position and a vinyl group at the fifth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-vinylpyridine typically involves the reaction of acetylene with acrylonitrile in the presence of a soluble organic cobalt salt catalyst. This reaction is carried out at a temperature range of 150–160°C under a pressure of 0.7 to 0.8 MPa for approximately 0.5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as periodate, iodate, and bromates.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Periodate, iodate, bromates under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of ethylpyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Ethyl-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of resins and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 2-Ethyl-5-vinylpyridine involves its interaction with molecular targets through its vinyl and pyridine groups. The vinyl group can participate in polymerization reactions, while the pyridine ring can form coordination complexes with metal ions. These interactions are crucial for its applications in polymer chemistry and catalysis .
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the ethyl group, making it less hydrophobic.
4-Vinylpyridine: The vinyl group is at the fourth position, leading to different reactivity and polymerization behavior.
2-Methyl-5-vinylpyridine: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 2-Ethyl-5-vinylpyridine is unique due to the presence of both ethyl and vinyl groups, which impart distinct hydrophobic and reactive properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
IUPAC Name |
5-ethenyl-2-ethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQXWFAPUCIKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569346 | |
Record name | 5-Ethenyl-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-90-6 | |
Record name | 5-Ethenyl-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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